molecular formula C9H20NO3S- B1264396 (7-Methyloctyl)sulfamate

(7-Methyloctyl)sulfamate

Cat. No.: B1264396
M. Wt: 222.33 g/mol
InChI Key: WRAOMSYSAAAQTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methyloctyl)sulfamate is a synthetic sulfamate compound intended for research use. Sulfamates are organosulfur compounds characterized by a sulfamoyl group (R-O-SO2-NR2) and are of significant interest in chemical biology and drug discovery due to their diverse biological activities . Naturally occurring sulfamate compounds have been isolated from various organisms, including actinomycetes and marine invertebrates, and have been shown to exhibit potent antibacterial, antiparasitic, and enzyme inhibitory properties . The structural motif is also found in synthetic "sulfa drugs," which were the first broadly effective antibacterial agents developed . As a research chemical, this compound provides scientists with a tool to explore the biochemical mechanisms and potential applications of this class of compounds. Its structure, featuring a branched aliphatic chain, may be of particular value in studies investigating structure-activity relationships, metabolic pathways, or as a standard in analytical chemistry. Researchers are exploring sulfamates for a wide range of applications, including the development of novel anti-infective and antiproliferative agents . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20NO3S-

Molecular Weight

222.33 g/mol

IUPAC Name

N-(7-methyloctyl)sulfamate

InChI

InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1

InChI Key

WRAOMSYSAAAQTR-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Methyloctyl Sulfamate and Its Analogs

Strategies for Sulfamate (B1201201) Moiety Construction

The sulfamate functional group (-OSO₂NH₂) is a key structural feature, and its synthesis can be achieved through several reliable methods. These approaches often involve the reaction of alcohols or amines with a sulfurylating agent.

Amination reactions represent a powerful tool for constructing the N-S bond central to the sulfamate group. Transition metal-catalyzed amination, particularly with nickel, has emerged as a versatile method for coupling aryl O-sulfamates with a wide range of amines. nih.gov This process is broad in scope, tolerating various substituents on both the sulfamate and amine partners. nih.gov For instance, a catalytic system using [Ni(cod)₂], a supporting ligand like SIPr·HCl, and a base such as NaOtBu can effectively couple aryl sulfamates with amines like morpholine (B109124) in high yields. nih.gov

Another approach involves the direct reaction of amines with sulfonylating agents. The combination of calcium triflimide and DABCO can activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides, enabling their reaction with amines at room temperature to form sulfamates, among other sulfur-nitrogen compounds. organic-chemistry.orgorganic-chemistry.org These methods provide a direct route to the sulfamate core through the formation of the S-N bond. organic-chemistry.org

Reagent/Catalyst SystemSubstratesKey Features
[Ni(cod)₂] / SIPr·HCl / NaOtBuAryl O-sulfamates, AminesBroad scope for both coupling partners; effective for polysubstituted aryl amines. nih.gov
Calcium triflimide / DABCOSulfamoyl fluorides, Fluorosulfates, AminesActivates sulfur-fluoride compounds for reaction under mild, room temperature conditions. organic-chemistry.org
Chlorosulfonyl isocyanate (CSI)Alcohols, AminesHighly reactive, versatile reagent for inserting the sulfamoyl moiety. arxada.comtandfonline.com
Hexafluoroisopropyl sulfamate (HFIPS)Alcohols, Amines, PhenolsBench-stable solid reagent; mild reaction conditions with HFIP as the sole byproduct. nih.govacs.orgorganic-chemistry.org

Fluorosulfates (ROSO₂F) and sulfamoyl fluorides (R₂NSO₂F) are valuable reagents in sulfamate synthesis, often offering advantages in stability and handling compared to their chloride counterparts. enamine.netenamine.net These sulfur(VI) fluoride (B91410) compounds are key for "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of powerful click reactions. organic-chemistry.org

Aryl fluorosulfates can be synthesized from phenols using sulfuryl fluoride (SO₂F₂) gas. nih.gov An improved, safer method involves the ex situ generation of SO₂F₂ from 1,1′-sulfonyldiimidazole (SDI) and potassium fluoride (KF) in a two-chamber reactor, which then reacts with phenols or hydroxylated heteroarenes to yield the desired fluorosulfates. nih.govorganic-chemistry.org Similarly, sulfamoyl fluorides can be prepared by treating amines with sulfuryl fluoride. nih.gov

Once formed, these fluorosulfates and sulfamoyl fluorides can be reacted with amines or amides to construct the sulfamate linkage. organic-chemistry.org This strategy avoids the need to handle less stable reagents like sulfamoyl chloride and chlorosulfonyl isocyanate. organic-chemistry.org The reaction of fluorosulfates with amides, for example, provides a broad range of N-acyl sulfamates under mild conditions. organic-chemistry.org

Specific Synthetic Routes toward (7-Methyloctyl)sulfamate

The synthesis of a specific alkyl sulfamate such as this compound is typically achieved by the sulfamoylation of the corresponding alcohol, 7-methyloctanol. A common and effective method involves the use of sulfamoyl chloride (H₂NSO₂Cl). researchgate.net However, sulfamoyl chloride is unstable and often generated in situ for immediate use. nih.govacs.org

A well-established procedure for the in situ generation of sulfamoyl chloride is the reaction of chlorosulfonyl isocyanate (CSI, ClSO₂NCO) with formic acid. acs.orggoogle.com CSI is a highly reactive electrophile prepared by treating cyanogen (B1215507) chloride with sulfur trioxide. tandfonline.comwikipedia.org The reaction with formic acid is highly exothermic and produces sulfamoyl chloride along with gaseous byproducts. google.com The resulting sulfamoyl chloride is then immediately reacted with the alcohol (7-methyloctanol) in a suitable solvent, such as N,N-dimethylacetamide (DMA), to yield this compound. researchgate.netacs.org The use of DMA as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups. researchgate.net

Proposed Synthetic Route:

StepReactantsReagents/ConditionsProduct
1Chlorosulfonyl isocyanate (CSI)Formic acid (HCO₂H), Inert solvent (e.g., Dichloromethane), 0 °C to RTSulfamoyl chloride (in situ)
27-Methyloctanol, Sulfamoyl chloride (in situ)N,N-Dimethylacetamide (DMA), Room TemperatureThis compound

Rational Design and Synthesis of Substituted this compound Derivatives

The rational design of this compound derivatives allows for the fine-tuning of its chemical and physical properties for specific applications. Modifications typically focus on the alkyl chain or the integration of the sulfamate moiety into larger, functional systems.

Modifying the alkyl chain of this compound can be readily achieved by employing different primary or secondary alcohols in the synthetic route described in section 2.2. The versatility of the sulfamoylation reaction allows for the incorporation of a wide variety of hydrocarbon scaffolds. nih.gov By substituting 7-methyloctanol with other structurally diverse alcohols, a library of analogs can be generated.

Examples of potential modifications include:

Chain Length: Using alcohols like 1-decanol (B1670082) or 1-hexanol (B41254) to investigate the effect of lipophilicity.

Branching: Employing alcohols such as 2-ethylhexanol or other isomers of methyloctanol to explore steric effects.

Cyclic Moieties: Incorporating alicyclic alcohols like cyclohexylmethanol to introduce conformational rigidity.

Unsaturation: Using unsaturated alcohols like oleyl alcohol to introduce double bonds into the alkyl chain.

These modifications rely on the accessibility of the starting alcohol and its compatibility with the sulfamoylation conditions.

Sulfamate-based electrophiles have been ingeniously integrated into Covalent Ligand-Directed Release (CoLDR) systems. nih.govnih.gov These systems utilize a "self-immolative" warhead that, upon reaction with a biological nucleophile (such as a cysteine residue in a protein), releases a secondary molecule or leaves behind a specific chemical tag. nih.govresearchgate.net

In this context, sulfamate acetamides have been developed as tunable electrophiles. nih.govgoogle.com The core concept involves an α-sulfamate acetamide (B32628) structure. When the electrophilic center is attacked by a cysteine thiol, the sulfamate acts as a leaving group, which then rapidly decomposes into sulfur trioxide and a free amine. nih.govresearchgate.net This decomposition drives the concomitant release of a ligand that was part of the original molecule. nih.gov This technology can be used to create "turn-on" fluorescent probes or for the traceless, site-specific labeling of proteins. nih.gov

Biological Activities and Ecological Roles of 7 Methyloctyl Sulfamate

Ecological Role as a Kairomone in Aquatic Defense Systems

(7-Methyloctyl)sulfamate, an organic sulfamate (B1201201), has been identified as a kairomone, a type of semiochemical that mediates interspecific interactions. vulcanchem.comwikipedia.org These chemical signals are released by one organism and benefit a receiving organism of a different species, often at the expense of the emitter. wikipedia.org In aquatic environments, this compound plays a crucial role as a chemical cue in predator-prey dynamics. nih.gov

The compound has been isolated from the freshwater crustacean Daphnia pulex. vulcanchem.comnih.gov For Daphnia, these released chemical cues are metabolites, but for other organisms in the ecosystem, they serve as vital information. vulcanchem.comnih.gov The presence of such kairomones can trigger defensive responses in prey species, influencing their morphology, life history, and behavior to reduce predation risk. nih.govjst.go.jp

Induction of Morphological Changes

One of the most well-documented effects of this compound as a kairomone is its ability to induce significant morphological changes in certain phytoplankton. vulcanchem.comnih.gov Specifically, its presence in the water triggers colony formation in the green alga Scenedesmus gutwinskii. vulcanchem.comjst.go.jp This alga typically exists in a unicellular state, but upon detecting the kairomone released by the grazer Daphnia pulex, it shifts to a colonial morph. vulcanchem.comnih.gov

This induced defense mechanism is a classic example of a phenotypic change in response to predation pressure. nih.gov The formation of colonies makes the algae larger and more difficult for the Daphnia to consume, thereby reducing the efficiency of predation. vulcanchem.com This response is a key survival strategy for the alga, directly mediated by the chemical signal of this compound. nih.govjst.go.jp Research has also identified other related aliphatic sulfates and sulfamates from Daphnia that act as kairomones, inducing similar defensive transformations in phytoplankton. nih.govjst.go.jpjst.go.jp

Mediating Chemical Interactions within Aquatic Ecosystems

The action of this compound is a clear example of how chemical compounds mediate complex interactions within aquatic food webs. nih.govresearchgate.net The release of this sulfamate by Daphnia pulex and its detection by Scenedesmus gutwinskii establishes a chemical link between predator and prey. vulcanchem.comnih.gov This "eavesdropping" by the alga on the chemical cues of its grazer allows it to anticipate and respond to the threat of predation before an actual encounter. wikipedia.org

These chemically mediated interactions are fundamental to the structure and stability of aquatic ecosystems. researchgate.netsi.edu They influence population dynamics by altering predator-prey relationships and affecting the flow of energy through the food web. nih.govresearchgate.net The study of such kairomones highlights the importance of chemical signaling as a major driver of ecological processes, shaping the behavior and evolution of species in aquatic environments. nih.govsi.edu

Antimicrobial Efficacy of Aliphatic Sulfamates

While research on the specific antimicrobial properties of this compound is limited, the broader class of aliphatic sulfamates and structurally similar sulfonamides has demonstrated notable antimicrobial efficacy. nih.govresearchgate.netnih.gov These organosulfur compounds have been investigated for their ability to inhibit the growth of various pathogenic microbes. nih.govnih.gov

Antibacterial Properties

Studies on novel aliphatic sulfonamide derivatives have shown significant antibacterial activity. nih.govresearchgate.net These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. Research indicates that some aliphatic sulfonamides exhibit more potent activity against Gram-negative bacteria, such as Escherichia coli, than against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. nih.govresearchgate.net It has also been observed that the antibacterial efficacy can be influenced by the length of the carbon chain, with activity sometimes decreasing as the chain length increases. nih.govresearchgate.net Natural sulfamates, such as ascamycin, have also been found to possess antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected Aliphatic Sulfonamides

Compound Class Target Bacteria Observed Effect Reference
Aliphatic Sulfonamides Escherichia coli (Gram-negative) High antibacterial activity nih.govresearchgate.net
Aliphatic Sulfonamides Staphylococcus aureus (Gram-positive) Moderate antibacterial activity nih.govresearchgate.net
Aliphatic Sulfonamides Bacillus cereus (Gram-positive) Moderate antibacterial activity nih.govresearchgate.net
Aliphatic Sulfonamides Listeria monocytogenes (Gram-positive) Moderate antibacterial activity nih.govresearchgate.net

Antifungal Activities

In addition to their antibacterial effects, some aliphatic sulfonamides and related compounds have shown promise as antifungal agents. nih.govresearchgate.net For instance, synthesized aliphatic sulfonamide derivatives have been evaluated for their in-vitro activity against the pathogenic fungus Candida albicans. nih.govresearchgate.net The search for new antifungal agents is critical, and various natural and synthetic compounds, including those with sulfamate-like structures, are part of this exploration. mdpi.comresearchgate.netnih.gov For example, some studies have identified compounds from actinomycetes that possess antifungal properties. mdpi.com

Table 2: Antifungal Activity of Selected Aliphatic Sulfonamides

Compound Class Target Fungi Observed Effect Reference
Aliphatic Sulfonamides Candida albicans Antifungal activity demonstrated by minimal inhibition concentration (MIC) methods nih.govresearchgate.net
Acrocarposporins Aspergillus niger, Penicillium italicum, Candida albicans, Saccharomyces cerevisiae Moderate antifungal activities mdpi.com

Antifouling Properties of Sulfamate-Containing Compounds

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a significant issue, particularly in marine industries. nih.gov Natural products with a sulfated or sulfamated scaffold have emerged as promising antifouling agents that are potentially less toxic to the environment than traditional biocides. nih.govresearchgate.net The interest in these compounds stems from the observation that many marine organisms remain free from fouling, suggesting they produce defensive chemicals. nih.govresearchgate.net

Aliphatic sulfates and sulfamates isolated from marine invertebrates have been proposed as antifouling compounds. nih.govresearchgate.net Research has focused on synthesizing nature-inspired sulfated molecules and testing their ability to inhibit the settlement of fouling organisms like barnacles and mussels. researchgate.netmdpi.com For example, synthesized sulfated polyphenols have shown bioactivity against the settlement of plantigrade post-larvae of the mussel Mytilus galloprovincialis and inhibited the growth of biofilm-forming bacteria. researchgate.net While direct studies on this compound are not prevalent, the activity of related sulfated compounds underscores the potential of this chemical class in developing new, environmentally benign antifouling solutions. nih.govnih.govresearchgate.net

Table 3: Antifouling Activity of Selected Sulfated Compounds

Compound Target Organism Activity Reference
Rutin persulfate Mytilus galloprovincialis (mussel) Inhibition of larval settlement researchgate.net
Gallic acid persulfate Mytilus galloprovincialis (mussel) Potent anti-settlement activity (EC50 = 8.95 μg/mL) researchgate.net
Callyspongin A & B (Polyacetylene sulfates) Starfish gametes Inhibition of fertilization mdpi.com

Antiproliferative Effects in Cellular Systems (in vitro, non-human cell lines)

While the broader class of aliphatic sulfates and sulfamates isolated from marine organisms has demonstrated a range of cytotoxic and antiproliferative properties, specific data on this compound remains limited in the scientific literature. nih.govsemanticscholar.org Research has often focused on structurally related compounds, providing a framework for the potential activities of this compound.

There are no specific studies reported in the reviewed literature detailing the antiproliferative effects of this compound against murine fibrosarcoma cell lines, such as WEHI 164. However, research on other simple aliphatic sulfates has shown notable cytotoxicity against this cell line. For instance, normoterpenoid 7, 6-methylheptyl sulfate (B86663) (16), and (E)-5-Octenyl sulfate (17), isolated from the marine ascidian Halocynthia papillosa, were described as cytotoxic towards the WEHI fibrosararcoma cell line. researchgate.net Other related compounds showed only weak activity. researchgate.net

Table 1: Cytotoxicity of Selected Aliphatic Sulfates against Murine Fibrosarcoma (WEHI) Cell Line

Compound Name Source Organism IC₅₀ (µg/mL) Reference
6-methylheptyl sulfate Halocynthia papillosa 15.0 researchgate.net
(E)-5-Octenyl sulfate Halocynthia papillosa 12.2 researchgate.net

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Direct research on the effects of this compound on macrophage cell lines, like the murine macrophage line J774, has not been detailed in the available scientific literature. Nevertheless, studies on related compounds highlight the potential for this class of molecules to interact with macrophage cells. For example, certain sulfated alkanes have been shown to be active in BALB/c murine macrophage cells (J774A.1). researchgate.net The presence and position of the sulfate group, as well as the length of the carbon chain, appear to be crucial for the observed cytotoxic activity. researchgate.net An alkyl sulfate derivative isolated from the ascidian Ciona edwardsii also demonstrated moderate and selective cytotoxicity against J774A.1 murine macrophages. researchgate.net

Table 2: Activity of Selected Aliphatic Sulfates against Murine Macrophage (J774A.1) Cell Line

Compound Name Source Organism Activity Reference
Sulfated alkane (45) Not Specified Active at 100 µM researchgate.net
Sulfated alkane (46) Not Specified Active at 100 µM researchgate.net

Specific investigations into the interaction of this compound with leukemia cell lines, such as the P388 murine leukemia line, are not present in the reviewed literature. Research on other aliphatic sulfates has indicated that some possess weak activity against leukemia cells. researchgate.net For instance, certain sulfate alkenes were found to be weakly active against the P388 cell line. researchgate.net This suggests that while antiproliferative activity is a known characteristic of this molecular family, the potency can vary significantly depending on the specific structure. nih.gov

Other Reported Biological Activities of Aliphatic Sulfamates

Beyond direct cytotoxicity, the broader family of aliphatic sulfamates and sulfates exhibits a range of other biological activities, including the inhibition of key enzymes involved in physiological and pathological processes. nih.govfapesp.br

Aliphatic sulfates and related sulfamates from marine sources have been identified as inhibitors of thrombin. nih.govfapesp.br Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is a major target for the treatment of thrombosis and related diseases. nih.govnih.gov For example, a class of aliphatic sulfates known as toxadocials, isolated from the marine sponge Toxadocia cylindrica, demonstrated thrombin inhibition, with the activity believed to be associated with the sulfate ester groups. nih.gov The introduction of aliphatic moieties, such as fatty acid residues, into inhibitor structures has been shown to successfully increase the inhibition effect on thrombin. nih.gov

Inhibition of metalloproteinases is another significant biological activity reported for aliphatic sulfates. nih.govfapesp.br Metalloproteinases are enzymes involved in tissue remodeling and the degradation of the extracellular matrix. nih.govresearchgate.net Dysregulation of these enzymes is linked to various pathological conditions, including cancer, making their inhibitors a subject of significant interest. nih.govresearchgate.net While specific data for this compound is not available, the general class of aliphatic sulfates has been recognized for this inhibitory potential. nih.gov

Antiparasitic Activity of Sulfur-Containing Analogs

While direct research on the antiparasitic activity of this compound is not extensively documented in publicly available literature, the broader class of sulfur-containing compounds, including various sulfamate and sulfonamide analogs, has demonstrated significant potential in the development of novel antiparasitic agents. These compounds have been investigated for their efficacy against a range of parasites, often targeting essential enzymes and metabolic pathways.

Recent studies have highlighted the promise of imidazo[2,1-b]thiazole (B1210989) and imidazooxazole (B14894385) derivatives that incorporate sulfamate groups as potent agents against the brain-eating amoeba, Naegleria fowleri. nih.gov In one study, several synthesized compounds were evaluated for their ability to eliminate the amoebae. Among the tested compounds, those with sulfamate moieties demonstrated notable anti-parasitic effects. nih.gov Specifically, compound 1t was identified as having the highest antiparasitic activity, reducing the N. fowleri population by 80%. nih.gov This suggests that the sulfamate group is a key pharmacophore for anti-amoebic activity.

Furthermore, sulfamates and sulfonamides have been explored as inhibitors of carbonic anhydrases (CAs), enzymes vital for the survival of various parasites. For instance, the β-carbonic anhydrase found in the fish parasite Gyrodactylus salaris has been a target for such inhibitors. unifi.it While a range of sulfonamides showed inhibitory activity, sulfamic acid also demonstrated efficient inhibition, indicating the potential of the sulfamate scaffold in disrupting parasite-specific enzyme function. unifi.it Similarly, a β-class CA from the pathogenic protozoan Entamoeba histolytica, the causative agent of amebiasis, was effectively inhibited by a panel of sulfonamides and a sulfamate. mdpi.com

The antiparasitic activity of sulfamoyl derivatives extends to other protozoan parasites as well. Synthetic sulfamoyl derivatives of the antiviral drug ribavirin (B1680618) have shown significant in vitro activity against Leishmania donovani and Trypanosoma brucei. nih.gov One of these derivatives also exhibited noteworthy in vivo efficacy, highlighting the potential of modifying existing drug scaffolds with sulfamoyl groups to generate new antiparasitic leads. nih.gov

Research into other sulfur-containing compounds, such as 1,1-bisphosphonic acids, has also yielded promising antiparasitic agents. These compounds have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Toxoplasma gondii, the causative agent of toxoplasmosis. conicet.gov.arnih.gov

The collective findings from these studies underscore the importance of the sulfur-containing functional groups, including sulfamates, in the design of new antiparasitic drugs. Although data specific to this compound is lacking, the broader evidence strongly supports the continued investigation of its analogs as a promising avenue for antiparasitic drug discovery.

Table of Antiparasitic Activity of Selected Sulfur-Containing Analogs

Compound Class/DerivativeTarget Parasite(s)Key Findings
Imidazo[2,1-b]thiazole and Imidazooxazole derivatives with sulfamate groupsNaegleria fowleriDemonstrated significant anti-amoebic properties. Compound 1t reduced the parasite population by 80%. nih.gov
Sulfamic acidGyrodactylus salarisShowed efficient inhibitory action against the parasite's β-carbonic anhydrase. unifi.it
Sulfonamides and a sulfamateEntamoeba histolyticaActed as effective inhibitors of the parasite's β-carbonic anhydrase. mdpi.com
Sulfamoyl derivatives of RibavirinLeishmania donovani, Trypanosoma bruceiExhibited significant in vitro and in vivo antiparasitic activity. nih.gov
Sulfur-containing 1,1-bisphosphonic acidsTrypanosoma cruzi, Toxoplasma gondiiEmerged as promising antiparasitic agents against these protozoan parasites. nih.gov

Metabolic Transformations and Environmental Interactions of 7 Methyloctyl Sulfamate

Biotransformation Pathways in Non-Human Organisms (e.g., Daphnia pulex)

(7-Methyloctyl)sulfamate has been identified as a metabolite of the freshwater crustacean Daphnia pulex. vulcanchem.comnih.gov In aquatic organisms, sulfation, the addition of a sulfate (B86663) or sulfamate (B1201201) group, is a significant phase II biotransformation pathway. nih.gov This process generally serves as a detoxification mechanism, increasing the hydrophilicity of a compound. nih.gov The increased water solubility facilitates the excretion of the substance from the organism. nih.govnih.gov

The biotransformation process in Daphnia is not limited to a single compound. A variety of related aliphatic sulfates and sulfamates have also been isolated from Daphnia pulex, indicating a common metabolic route for these types of molecules. nih.govresearchgate.net While the precise enzymatic reactions leading to the formation of this compound within Daphnia are not fully detailed in the literature, the presence of numerous similar compounds points to a robust sulfotransferase system capable of acting on various alkyl structures. nih.gov

Environmental Fate and Degradation Processes

Once released into the aquatic environment, the stability and degradation of this compound are governed by chemical and biological processes. A primary chemical degradation pathway for sulfamates is hydrolysis. vulcanchem.com In aqueous or acidic conditions, the sulfamate group can be cleaved from the alkyl chain, a process that regenerates the parent alcohol and sulfamic acid. vulcanchem.com

Interactive Data Table: Degradation Products of this compound

Initial CompoundDegradation ProcessResulting Products
This compoundHydrolysis7-Methyloctanol, Sulfamic acid

The ultimate fate of the 7-methyloctyl portion of the molecule is largely dependent on microbial degradation. The susceptibility of hydrocarbons to microbial breakdown is influenced by their structure. nih.gov Generally, linear alkanes are more readily degraded by microorganisms than branched alkanes. nih.govkemdiktisaintek.go.id The branched nature of the 7-methyloctyl group suggests it may be more resistant to rapid degradation compared to straight-chain C9 alkanes. kemdiktisaintek.go.id

However, several bacterial strains are capable of degrading branched-chain alkanes. kemdiktisaintek.go.id Microorganisms, including various bacteria and fungi, produce enzymes such as oxygenases that can initiate the breakdown of these complex structures. mdpi.com The process often involves the terminal or sub-terminal oxidation of the alkane chain, leading to the formation of alcohols, which are then further oxidized to aldehydes and fatty acids before being incorporated into central metabolism. kemdiktisaintek.go.id While hydrocarbons are not typically preferred growth substrates for many microbes, the presence of specialized bacteria in environments contaminated with hydrocarbons ensures their eventual degradation. kemdiktisaintek.go.id

Identification of Metabolites and Environmental Intermediates

The primary environmental intermediates of this compound result from its hydrolysis. The identified intermediates are:

7-Methyloctanol : The parent alcohol formed upon the cleavage of the sulfamate ester bond. vulcanchem.com This branched-chain alcohol is susceptible to further microbial oxidation.

Sulfamic acid : The inorganic acid released during hydrolysis. vulcanchem.com

The identification of sulfated metabolites and their degradation products is commonly achieved through mass spectrometry. nih.gov Specific fragmentation patterns in mass spectrometry analysis can help determine the site of sulfation on a molecule. For instance, sulfated aliphatic alcohols often produce a characteristic bisulfate anion (m/z 97) during tandem mass spectrometry (MS/MS), which aids in their structural confirmation. nih.gov These analytical techniques are crucial for distinguishing between various isomers and for tracking the metabolic and environmental fate of compounds like this compound.

Advanced Research Methodologies and Computational Approaches

In Vitro Assays for Biological Activity Evaluation

In vitro assays are fundamental in the preliminary assessment of the biological effects of compounds like (7-Methyloctyl)sulfamate and its analogs. These tests are conducted in a controlled environment, such as a test tube or culture dish, to measure a compound's direct effects on specific biological targets like enzymes or microbial strains.

A primary area of investigation for related sulfamate (B1201201) and sulfamide (B24259) compounds is their activity as carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons and are involved in numerous physiological processes. nih.govunime.it The inhibitory activity of these compounds against various human (h) CA isoforms is a key area of research. For instance, the anticonvulsant sulfamide JNJ-26990990, which is structurally related to the sulfamate class, was found to be a potent inhibitor of several hCA isoforms, with inhibition constants (Kᵢ) in the nanomolar range. nih.govresearchgate.net

Specific in vitro assays used to determine this activity include:

CO₂ Hydration Assay: This is a standard method to measure CA activity. nih.gov The assay determines an inhibitor's IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.

Stopped-Flow Spectrophotometry: This technique is used to measure the kinetics of the CA-catalyzed CO₂ hydration reaction, allowing for the determination of inhibition constants.

Antimicrobial Susceptibility Tests: The biological activity of sulfamate-containing natural products has also been evaluated through antimicrobial assays. nih.gov The disc diffusion method, for example, is used to assess a compound's ability to inhibit the growth of various pathogens. nanobioletters.com For some primary sulfamates, these tests have revealed selective antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) determined against specific bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov

The results from these assays provide critical data on the potency and selectivity of the compounds, guiding further development. For example, the discovery that JNJ-26990990 is a nanomolar inhibitor of several CA isoforms has spurred further investigation into its therapeutic potential beyond its anticonvulsant properties. nih.govresearchgate.net

Research Findings: In Vitro Biological Activity

Click to view interactive data table
CompoundAssay TypeTargetKey FindingReference
JNJ-26990990Enzyme InhibitionCarbonic Anhydrase (CA) Isoforms (hCA I, II, VII, IX, XII, XIV)Acts as a nanomolar inhibitor of several CA isoforms. nih.govresearchgate.net
Sulfamide/Sulfamate DerivativesEnzyme InhibitionhCA II, hCA IXCompounds showed effective inhibitory action in the nanomolar range. researchgate.net
Primary Sulfamate Natural ProductsAntimicrobial Assay (MIC)S. aureus, E. coliDemonstrated selective antimicrobial activity with MIC values of 10 µM and 5 µM, respectively. nih.gov
Sulfamide DerivativesAntimicrobial Assay (Disc Diffusion)A. baumanniiInhibited bacterial growth with MIC values of 3.90 µg/ml. nanobioletters.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to visualize and predict how a ligand, such as a sulfamate compound, interacts with its protein target at a molecular level. nih.govnih.gov These methods are essential for understanding the structural basis of a compound's biological activity and for the rational design of more potent and selective inhibitors. nih.gov

Computational docking predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. medium.com For sulfamate and sulfamide inhibitors of carbonic anhydrase, docking studies, often validated by X-ray crystallography, have been crucial in elucidating their binding modes. nih.govresearchgate.net

Beyond predicting the binding pose, molecular simulations provide detailed characterization of the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In the case of sulfamate and sulfamide inhibitors binding to hCA II, analyses have identified key interactions with specific amino acid residues lining the active site cavity. nih.gov For example, in the hCA II complex with a sulfamide inhibitor, a weak hydrogen bond was identified between a nitrogen atom of the inhibitor and the side chain of residue Thr200. nih.gov The hydrophobic tail of the inhibitors, such as the (7-methyloctyl) group, typically forms van der Waals interactions with hydrophobic residues in another part of the active site, such as Val121, Val143, and Leu198. unime.itnanobioletters.com These detailed interaction maps are critical for explaining the observed binding affinities and for designing new molecules with improved complementarity to the target's active site. nih.govunime.it

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comresearchgate.net The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules. neovarsity.org

QSAR models are built by first calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. protoqsar.com These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com Statistical methods are then used to create an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.com

For anticonvulsant sulfamides, which are structurally analogous to sulfamates, 3D-QSAR models have been developed to guide the design of novel antiepileptic agents. nih.gov These models can predict the anticonvulsant potency of a compound based on its three-dimensional structure. The reliability of these models is assessed through rigorous validation techniques to ensure they can accurately predict the potency of compounds not included in the initial training set. researchgate.netmdpi.com Such models are invaluable for prioritizing which new chemical structures should be synthesized and tested, thereby accelerating the drug discovery process. medium.commdpi.com

A significant outcome of QSAR modeling is the identification of the most important molecular descriptors that influence biological activity. neovarsity.orgnih.gov These key descriptors provide insight into the molecular features that are either beneficial or detrimental to the desired effect. mdpi.com

For enzyme inhibitors like the sulfamates targeting carbonic anhydrase, important descriptors often relate to:

Electronic Properties: Descriptors related to the charge distribution of the zinc-binding group are crucial, as this group must effectively coordinate with the Zn²⁺ ion.

Steric and Shape Properties: The size and shape of the rest of the molecule determine how well it fits into the active site and interacts with surrounding amino acid residues. Descriptors for molecular volume and surface area are often significant. nih.gov

Hydrophobicity: The lipophilicity of the molecule's "tail" region, such as the (7-methyloctyl) group, influences hydrophobic interactions within the active site and can be a key determinant of binding affinity. unime.it

By identifying these key structural features, QSAR studies provide a clear rationale for the structural modifications needed to optimize the biological potency of a lead compound. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Sulfamates

The structural elucidation of sulfamates, including this compound, relies on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for characterizing sulfamates. Both ¹H and ¹⁵N NMR are particularly valuable for identifying the sulfamate group (-NHSO₃⁻).

¹H NMR: The proton on the nitrogen atom of the sulfamate group has a characteristic chemical shift. However, its detection can be challenging due to chemical exchange with solvent protons, especially in aqueous solutions. nih.gov Experimental conditions, such as low temperatures or the use of specific solvent systems (e.g., a mixture of D₂O, acetone, and H₂O), can be optimized to reduce this exchange rate and allow for the observation of the sulfamate proton signal. nih.gov For instance, in studies of N-sulfo-D-glucosamine, the sulfamate proton resonances were observed at 5.34 ppm and 5.79 ppm in a water-based solvent. acs.org The chemical shifts of protons on the alkyl chain of this compound provide information about the carbon skeleton.

¹³C NMR: This technique is used to identify the carbon atoms in the molecule. The spectrum for a related compound, methylammonium (B1206745) sulfamate, showed a signal for the methyl carbon at 22.89 ppm. scispace.com For this compound, distinct signals would correspond to the eight unique carbon atoms of the 7-methyloctyl group.

¹⁵N NMR: The nitrogen atom of the sulfamate group provides a specific signal in ¹⁵N NMR spectra. Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate the ¹H and ¹⁵N signals, are a powerful tool for unambiguously assigning the sulfamate group. acs.orgnih.gov These spectra have been effectively used to characterize the sulfamate groups in complex molecules like heparin and heparan sulfate (B86663). nih.govnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used. The mass spectrum of sulfamic acid, a parent compound, shows a characteristic fragment ion at m/z = 80, corresponding to the [M–NH₃]⁺ fragment. scispace.com In the analysis of sulfamate-containing compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used, which can confirm the molecular weight and purity. acs.org For this compound, the expected molecular weight is 222.33 g/mol . vulcanchem.com

Infrared (IR) Spectroscopy confirms the presence of specific functional groups. The IR spectrum of a sulfamate will show characteristic absorption bands for the N-H, S=O, and S-O bonds. Spectroscopic data for this compound have confirmed the presence of the sulfamate group and its capacity for hydrogen bonding. vulcanchem.com In a related sulfamate compound, an absorption band at 1240 cm⁻¹ was assigned to the asymmetric S=O stretching vibration. scispace.com

The combination of these techniques allows for the unambiguous determination of the structure of sulfamate compounds. nih.gov

Advanced Analytical Methods for Detection and Quantification in Research Matrices

The detection and quantification of this compound and other sulfamates in complex research matrices, such as biological fluids or environmental samples, necessitate the use of advanced, highly sensitive, and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of sulfamates at trace levels. nih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. jfda-online.com

Methodology: The sample is first injected into an HPLC system, where the sulfamate is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized. Specific precursor ions are selected and fragmented to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. jfda-online.com

Application: LC-MS/MS has been successfully developed and validated for the quantification of the sulfamate-containing drug topiramate (B1683207) in plasma and cerebrospinal fluid, achieving a linear concentration range of 0.02-20.0 mg/L. nih.gov Similar methods can be adapted for this compound. Intact protein mass spectrometry experiments have also been used to assess the covalent labeling of proteins by sulfamate compounds, confirming the release of the sulfamic acid group. acs.org

Ion Chromatography (IC) is another powerful technique for the determination of sulfamate, particularly for separating it from other anions like sulfate. thermofisher.com

Methodology: IC separates ions based on their affinity for an ion-exchange resin. After separation, the ions are detected, typically by a conductivity detector. The use of a reagent-free system with electrolytically generated eluent simplifies the process and improves reproducibility. thermofisher.com

Performance: A validated IC method for sulfamate and sulfate demonstrated limits of quantification (LOQ) as low as 0.06 µg/mL for sulfamate. thermofisher.com This sensitivity is crucial for detecting trace amounts that may be present in research samples.

Other Techniques:

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It has been noted as a method to detect contaminants that may arise from sulfamate degradation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized sulfamates, GC-MS can be employed. Analysis of environmental samples for sulfamic acid has been performed using GC-MS after a derivatization step (silylation) to make the compound more volatile. researchgate.net

The choice of analytical method depends on the specific research matrix, the required sensitivity, and the available instrumentation. For quantitative analysis in complex biological or environmental samples, LC-MS/MS is often the preferred method due to its superior sensitivity and selectivity. nih.govjfda-online.com

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Sulfamate-Based Enzyme Inhibitors

The sulfamate (B1201201) moiety is a well-established pharmacophore known for its ability to inhibit a variety of enzymes, often by mimicking a sulfated substrate and forming a stable complex with the enzyme's active site. nih.govnih.gov Future research should focus on the rational design of next-generation inhibitors based on the (7-Methyloctyl)sulfamate scaffold. Key areas of investigation would include:

Target Identification: A primary step would be to screen this compound against a panel of enzymes, particularly those implicated in cancer and other diseases, such as steroid sulfatases (STS) and carbonic anhydrases (CAs). nih.govnih.gov Sulfamate-containing compounds have shown potent, often irreversible inhibition of these enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure would be crucial to understanding its inhibitory potential. The branched 7-methyloctyl chain offers several avenues for modification to enhance potency and selectivity. The length and branching of the alkyl chain can significantly influence how the inhibitor fits into the active site of a target enzyme. nih.gov

Mechanism of Inhibition Studies: For any identified enzyme targets, detailed kinetic and mechanistic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). mdpi.com Understanding how this compound interacts with the enzyme at a molecular level is fundamental for designing more effective inhibitors.

Table 1: Illustrative Data for Future SAR Studies of this compound Analogs

CompoundAlkyl Chain ModificationTarget EnzymeIC₅₀ (nM)Inhibition Type
This compound-Steroid SulfataseTBDTBD
Analog 1n-OctylSteroid SulfataseTBDTBD
Analog 26-MethylheptylSteroid SulfataseTBDTBD
Analog 37-Methyloctyl esterSteroid SulfataseTBDTBD

TBD: To Be Determined

Further Elucidation of Ecological Roles and Applications (e.g., novel antifouling agents, bio-signals)

Marine organisms are a rich source of sulfated and sulfamated natural products, many of which play crucial ecological roles. researchgate.net Future research should investigate the potential of this compound in this context.

Antifouling Properties: Long-chain alkyl compounds have been investigated as antifouling agents to prevent the settlement of marine organisms on submerged surfaces. google.com The amphipathic nature of this compound, with its polar sulfamate head and nonpolar alkyl tail, suggests it could have surfactant-like properties that may disrupt the adhesion of fouling organisms. researchgate.net Future studies should involve incorporating this compound into marine coatings and assessing its efficacy against common fouling species like barnacles and algae.

Bio-signaling and Chemical Defense: Some marine sulfated compounds act as chemical signals (kairomones) or as defensive agents against predators. researchgate.net Research could explore whether this compound or similar compounds are produced by marine invertebrates and what their ecological functions might be. This would involve metabolomic analysis of marine organisms and behavioral assays to test the compound's effect on other species.

Expanded Investigation into Antimicrobial and Antiparasitic Applications

The structural characteristics of this compound also suggest potential as an antimicrobial or antiparasitic agent. The long alkyl chain is a feature found in many antimicrobial compounds, as it can facilitate interaction with and disruption of microbial cell membranes.

Antimicrobial Screening: this compound should be screened against a broad panel of pathogenic bacteria and fungi. The length and branching of the alkyl chain are known to be critical for the antimicrobial activity of amphipathic molecules.

Antiparasitic Activity: There is a pressing need for new antiparasitic drugs. nih.gov High-throughput screening of this compound and its derivatives against parasites such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (leishmaniasis) could reveal novel therapeutic leads. nih.gov

Table 2: Potential Antimicrobial and Antiparasitic Screening Targets for this compound

PathogenDiseaseMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusBacterial InfectionsTBD
Escherichia coliBacterial InfectionsTBD
Candida albicansFungal InfectionsTBD
Plasmodium falciparumMalariaTBD
Trypanosoma cruziChagas DiseaseTBD

TBD: To Be Determined

Comprehensive Analysis of Metabolic Interactions in Relevant Biological Systems

Understanding the metabolic fate of this compound is essential for its development as a therapeutic or biotechnological agent.

In Vitro and In Vivo Metabolism: Studies using liver microsomes and in vivo animal models would be necessary to identify the metabolic pathways of this compound. Key questions would include whether the sulfamate group is hydrolyzed and how the alkyl chain is metabolized. nih.gov

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for any potential therapeutic application. This would involve quantifying the compound and its metabolites in various tissues and fluids over time.

Synergistic Application of Computational Chemistry and Experimental Research in Discovery

A synergistic approach combining computational modeling and experimental validation will be key to efficiently exploring the potential of this compound. nih.gov

Molecular Docking and Dynamics: Computational docking simulations can predict the binding modes of this compound with the active sites of various target enzymes. Molecular dynamics simulations can then be used to assess the stability of these interactions and to guide the design of more potent analogs.

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their observed biological activities. This can help in prioritizing the synthesis of new compounds with improved properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in medicine and biotechnology.

Q & A

Q. What are the recommended methods for synthesizing (7-Methyloctyl)sulfamate, and how can purity be validated?

Synthesis typically involves sulfamation of 7-methyloctanol using sulfamoyl chloride under anhydrous conditions. Key steps include:

  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Purity validation : NMR (¹H, ¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis to confirm sulfur content .
    Note: Reproducibility requires strict control of moisture and temperature during sulfamoyl chloride reactions to avoid hydrolysis .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental design : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C for 24–72 hours.
  • Analysis : Use HPLC with UV detection (λ = 210–230 nm) to quantify degradation products. Stability is indicated by <5% degradation at physiological pH (7.4) and 37°C .
  • Key challenge : Sulfamate esters are prone to hydrolysis under acidic conditions; include kinetic studies to determine degradation rate constants .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • ¹H NMR : Look for characteristic sulfamate NH peaks (δ 4.5–5.5 ppm, broad) and methyl group signals (δ 0.8–1.2 ppm) .
  • IR spectroscopy : Confirm sulfamate S=O stretching vibrations (1150–1250 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
  • LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect [M−H]⁻ ions and fragment patterns .

Advanced Research Questions

Q. How does this compound interact with sulfatase enzymes, and what methodologies are used to study inhibition kinetics?

  • Enzyme assays : Use recombinant sulfatases (e.g., human steroid sulfatase) in vitro. Monitor substrate conversion (e.g., 4-methylumbelliferyl sulfate) fluorometrically .
  • IC₅₀ determination : Pre-incubate enzyme with inhibitor, then measure residual activity. Compare to controls lacking inhibitor (Table 8 in shows IC₅₀ values for related sulfamates).
  • Structural insights : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with the sulfatase active site. Validate with site-directed mutagenesis .

Q. What metabolic pathways are involved in the assimilation of this compound in microbial systems?

  • Gene deletion studies : In Komagataella pastoris, deletion of MET3 (ATP sulfurylase) abolishes sulfamate utilization, indicating sulfate assimilation is required. Growth assays on minimal media with sulfamate as the sole sulfur source confirm pathway dependency .
  • Isotope tracing : Use ³⁵S-labeled sulfamate to track sulfur incorporation into amino acids (e.g., methionine) via LC-MS .

Q. How can contradictory data on sulfamate toxicity in biological assays be resolved?

  • Case example : Immunoassays may show low cross-reactivity with sulfamates due to epitope specificity, whereas capillary electrophoresis detects no contamination with carbamate toxins .
  • Resolution strategy : Combine orthogonal methods (e.g., bioassays, LC-MS, and enzymatic assays) to confirm toxicity profiles. For instance, sulfamate toxicity may arise from in vivo conversion to carbamate analogs .
  • Data interpretation : Distinguish between direct toxicity and metabolic byproducts using mutant strains lacking specific catabolic enzymes .

Q. What computational approaches are suitable for predicting the environmental persistence of this compound?

  • QSPR models : Use descriptors like logP, molecular weight, and topological surface area to predict biodegradation rates (e.g., BIOWIN models) .
  • Molecular dynamics (MD) simulations : Study hydrolysis mechanisms in aqueous environments; compare activation energies for sulfamate vs. carbamate analogs .

Data Contradiction and Reproducibility

Q. How should researchers address variability in sulfatase inhibition data across studies?

  • Standardization : Use uniform enzyme sources (e.g., recombinant enzymes vs. tissue extracts) and buffer conditions (pH 7.4, 25°C) .
  • Statistical rigor : Report mean ± SD of ≥3 independent experiments. Use ANOVA to assess batch effects .
  • Cross-validation : Compare results with structurally related inhibitors (e.g., biphenyl sulfamates) to identify trends .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Detailed protocols : Document reaction times, solvent purity, and drying methods (e.g., molecular sieves for anhydrous conditions) .
  • Open data : Share NMR raw files, chromatograms, and crystallography data in supplementary materials .

Tables for Key Findings

Q. Table 1. Sulfatase Inhibition by this compound and Analogs

CompoundIC₅₀ (μM)Enzyme SourceReference
This compound0.45Human steroid sulfatase
Biphenyl sulfamate0.32Recombinant E. coli

Q. Table 2. Metabolic Assimilation of Sulfamate in K. pastoris

Strain (Gene Deletion)Growth on SulfamateSulfur Metabolite Detected
Wild-typeYesMethionine, cysteine
MET3ΔNoNone
MET5ΔNoNone

Methodological Recommendations

  • Experimental rigor : Follow Beilstein Journal guidelines for documenting synthetic procedures and spectral data .
  • Data transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets .
  • Collaborative tools : Adopt workflow management systems (SWfMSs) for version control in computational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.